A-582941 dihydrochloride

Radioligand binding Receptor pharmacology α7 nAChR affinity

Select A-582941 dihydrochloride for your cognition studies to leverage its superior pharmacokinetics and broad efficacy. This high-purity α7 nAChR partial agonist offers ~90-100% oral bioavailability and an 11:1 brain-to-plasma ratio in rodents, ensuring consistent target engagement. Its unique intermediate efficacy (~62% of ACh) minimizes receptor desensitization in chronic dosing, while 15-fold α7/5-HT3 selectivity ensures cleaner data interpretation than alternatives like GTS-21. A versatile tool validated across working memory, recognition, and sensory gating models.

Molecular Formula C17H20N4
Molecular Weight 280.37 g/mol
CAS No. 848591-89-9
Cat. No. B1666399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-582941 dihydrochloride
CAS848591-89-9
Synonyms2-methyl-5-(6-phenyl-pyridazin-3-yl)octahydro-pyrrolo(3,4-c)pyrrole
A-582941
Molecular FormulaC17H20N4
Molecular Weight280.37 g/mol
Structural Identifiers
SMILESCN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+
InChIKeyGTMRUYCIJSNXGB-GASCZTMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-582941 Dihydrochloride Procurement Guide: α7 nAChR Partial Agonist with Quantified CNS Penetration


A-582941 dihydrochloride (CAS 848591-89-9; free base CAS 848591-90-2) is a biaryl diamine α7 nicotinic acetylcholine receptor (nAChR) partial agonist characterized by high-affinity binding to both rat (Ki = 10.8 nM) and human (Ki = 16.7 nM) α7 receptors [1]. The compound exhibits ~15-fold selectivity for α7 over 5-HT3 receptors (5-HT3 Ki = 150 nM) and demonstrates excellent brain penetration with brain-to-plasma ratios of ~11:1 in mice and ~6:1 in rats following intraperitoneal administration [2][3]. A-582941 activates ERK1/2 phosphorylation (EC50 = 95 nM) and enhances cognitive performance across working memory, short-term recognition memory, memory consolidation, and sensory gating models [4].

A-582941 Dihydrochloride: Why Not All α7 nAChR Agonists Are Interchangeable


Despite belonging to the same α7 nAChR agonist class, A-582941 dihydrochloride differs substantially from analogs such as PNU-282987, GTS-21, tropisetron, and EVP-6124 in key selection-critical parameters [1]. Substitution without verification introduces confounding variables including divergent binding affinities (Ki ranging from 10.8 nM for A-582941 to ~26 nM for PNU-282987), altered functional partial agonism profiles (efficacy percentages and desensitization kinetics), differential 5-HT3 cross-reactivity (15-fold selectivity for A-582941 vs. negligible selectivity for several comparators), and variable CNS partitioning (brain:plasma ratios ranging from 11:1 for A-582941 to substantially lower values for less brain-penetrant alternatives) [2][3][4]. These quantifiable divergences directly impact experimental reproducibility and the interpretability of cognitive and electrophysiological outcomes.

A-582941 Dihydrochloride: Quantified Comparator Evidence for Scientific Selection


α7 nAChR Binding Affinity: A-582941 vs. PNU-282987

A-582941 dihydrochloride demonstrates ~2.4-fold higher binding affinity for rat α7 nAChR (Ki = 10.8 nM) compared to the widely used α7 agonist PNU-282987 (Ki = 26 nM) when evaluated in parallel radioligand displacement assays using [3H]methyllycaconitine or [125I]α-bungarotoxin as probes in rat brain membranes [1][2]. For human α7 nAChR in frontal cortex, A-582941 maintains high affinity (Ki = 16.7 nM), though direct comparator data for human tissue are not uniformly available across all α7 agonists, requiring cross-study extrapolation [1].

Radioligand binding Receptor pharmacology α7 nAChR affinity

α7/5-HT3 Selectivity Ratio: A-582941 vs. GTS-21 and Tropisetron

A-582941 dihydrochloride exhibits ~15-fold binding selectivity for α7 nAChR (Ki = 10.8-16.7 nM) over 5-HT3 receptors (Ki = 150 nM) [1]. This selectivity profile contrasts sharply with tropisetron, a dual α7 nAChR agonist and 5-HT3 antagonist that shows no meaningful selectivity between the two targets (both low nanomolar range), and with GTS-21 (DMXB-A), whose metabolite 4-OH-GTS-21 exhibits potent 5-HT3 antagonism that can confound behavioral and electrophysiological interpretations in cognition studies [2][3].

Receptor selectivity 5-HT3 off-target Pharmacological specificity

CNS Penetration: A-582941 Brain-to-Plasma Ratio vs. In-Class α7 Agonists

Following intraperitoneal administration (1 μmol/kg) in mice, A-582941 achieves maximal brain concentrations (Cmax = 286 ng/g) that are 11-fold higher than plasma Cmax (26 ng/mL), with this distribution ratio maintained over 8 hours [1][2]. In rats, brain levels are approximately 6-fold higher than plasma across a 2-20 μmol/kg dose range, with linear pharmacokinetics observed [1]. While comprehensive cross-study head-to-head brain:plasma ratio data for all α7 agonists are not uniformly reported, A-582941's 11:1 ratio in mice exceeds the reported CNS partitioning of PNU-282987, which demonstrates more modest brain penetration with brain-to-plasma ratios generally ≤3:1 across multiple preclinical reports [3].

Brain penetration Pharmacokinetics CNS drug delivery

In Vivo Cognitive Efficacy: Broad-Spectrum Behavioral Validation Across Multiple Memory Domains

A-582941 dihydrochloride has been validated across four distinct cognitive domains in preclinical models: working memory (monkey delayed matching-to-sample, effective at 0.1-1.0 μmol/kg i.p.), short-term recognition memory (rat social recognition, significant improvement at 0.1 μmol/kg), long-term memory consolidation (mouse inhibitory avoidance, significant retention enhancement at 0.1-1.0 μmol/kg), and sensory gating (rat auditory evoked potential P20-N40 amplitude, normalized at 1.0 μmol/kg) [1]. In contrast, PNU-282987 demonstrates more restricted efficacy, with robust effects primarily in sensory gating and working memory models but inconsistent or absent efficacy in long-term memory consolidation paradigms at comparable doses [2][3]. This broad-spectrum cognitive profile distinguishes A-582941 from several α7 agonists whose behavioral effects are limited to one or two cognitive domains.

Cognitive enhancement Behavioral pharmacology Working memory

Functional Partial Agonism: A-582941 Intrinsic Efficacy vs. Full Agonists

A-582941 functions as a partial agonist at α7 nAChR, evoking ~62% of the maximal acetylcholine response in Xenopus oocytes expressing human α7 receptors (EC50 = 4.26 μM), and ~50-60% in rat α7-expressing oocytes (EC50 = 2.45 μM) [1][2]. This partial agonism profile contrasts with full agonists such as PNU-282987 (~90-100% efficacy) and choline (full agonist), and with very low-efficacy partial agonists such as GTS-21 (<10% efficacy at saturating concentrations) [3]. The intermediate intrinsic efficacy of A-582941 may confer advantages in chronic dosing paradigms by limiting receptor desensitization while maintaining sufficient activation for downstream signaling (ERK1/2 phosphorylation EC50 = 95 nM) [2].

Partial agonism Receptor desensitization Electrophysiology

Oral Bioavailability Profile: Cross-Species Comparison with α7 nAChR Agonist Class

A-582941 demonstrates high oral bioavailability in rodents (mouse ~100%, rat 90%) but substantially lower oral bioavailability in dog (22%) and monkey (50%) [1]. This cross-species PK profile provides a documented reference for researchers designing rodent-focused behavioral pharmacology studies, where near-complete oral absorption simplifies dosing and reduces inter-animal variability [2]. In contrast, GTS-21 (DMXB-A) exhibits poor and variable oral bioavailability (~20-30%) in rodents, necessitating more complex formulation approaches or parenteral administration for reliable CNS exposure [3]. The terminal elimination half-life of A-582941 is consistent across species (mouse 1.4 h, rat 1.5 h, dog 1.4 h, monkey 2.0 h following intravenous administration), enabling predictable dosing intervals for acute and subchronic studies [1].

Oral bioavailability ADME Cross-species PK

A-582941 Dihydrochloride: Prioritized Research Applications Based on Quantitative Differentiation


Rodent Behavioral Pharmacology Studies Requiring Reliable Oral Dosing and CNS Exposure

A-582941 dihydrochloride is optimally suited for rodent cognition studies employing oral administration due to its ~90-100% oral bioavailability in mouse and rat, combined with an 11:1 brain-to-plasma ratio that ensures target engagement at behaviorally active doses (0.1-1.0 μmol/kg) [1][2]. Researchers should prioritize this compound over alternatives like GTS-21 (DMXB-A) when experimental design requires consistent oral dosing without the pharmacokinetic variability associated with poorly absorbed α7 agonists [3].

Multidomain Cognitive Assessment Protocols Spanning Working Memory, Recognition, and Consolidation

Given its validated efficacy across four distinct cognitive domains (working memory, short-term recognition memory, memory consolidation, and sensory gating), A-582941 dihydrochloride is the preferred α7 nAChR agonist for studies requiring broad cognitive phenotyping or comparative assessment across multiple behavioral endpoints [1][2]. In contrast, PNU-282987's more restricted efficacy profile (primarily sensory gating and working memory) limits its utility in comprehensive cognition batteries, making A-582941 the more versatile choice for cognitive domain screening [2].

Target Validation Studies Requiring Pharmacological Specificity and Minimal 5-HT3 Confounding

A-582941 dihydrochloride's 15-fold selectivity for α7 over 5-HT3 receptors provides a critical pharmacological window for target validation studies where attribution of effects to α7 nAChR agonism must be unequivocal [1][2]. Researchers studying the role of α7 receptors in cognitive or neuroprotective pathways should select A-582941 over tropisetron (no α7/5-HT3 selectivity) or GTS-21 (5-HT3-active metabolite) when 5-HT3 antagonism would confound interpretation of electrophysiological or behavioral outcomes [3].

Chronic or Repeated Dosing Paradigms Sensitive to Receptor Desensitization

The intermediate partial agonism of A-582941 (~62% of maximal acetylcholine efficacy) positions it as the compound of choice for chronic or repeated dosing studies where full agonists (e.g., PNU-282987, ~90-100% efficacy) would induce rapid receptor desensitization and diminished responses over time [1][2]. This functional profile supports subchronic (3-day) and chronic dosing protocols without the tachyphylaxis that limits the utility of high-efficacy α7 agonists in longitudinal studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-582941 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.